Isosulfazecin

Monobactam MIC Pseudomonas aeruginosa

Isosulfazecin (iSZ) is the epimeric isomer of sulfazecin, a specialized research probe for studying β-lactam resistance, PBP targets, and monobactam structure-activity relationships. Unlike clinically optimized aztreonam or carumonam, iSZ shows broad but weak intrinsic activity (MIC >100 µg/mL against wild-type P. aeruginosa) while potently inhibiting hypersensitive mutants, making it an ideal negative control for AST assays and resistance surveillance. Its co-biosynthesis with bulgecin further enables synergy research exploring novel resistance-breaking strategies. Ensure experimental precision with this well-characterized monobactam reference standard.

Molecular Formula C12H20N4O9S
Molecular Weight 396.38 g/mol
CAS No. 77900-75-5
Cat. No. B608137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsosulfazecin
CAS77900-75-5
SynonymsIsosulfazecin; 
Molecular FormulaC12H20N4O9S
Molecular Weight396.38 g/mol
Structural Identifiers
InChIInChI=1S/C12H20N4O9S/c1-6(14-8(17)4-3-7(13)10(19)20)9(18)15-12(25-2)5-16(11(12)21)26(22,23)24/h6-7H,3-5,13H2,1-2H3,(H,14,17)(H,15,18)(H,19,20)(H,22,23,24)/t6-,7+,12+/m0/s1
InChIKeyMOBOUQJWGBVNCR-QRPMWFLTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Isosulfazecin (CAS 77900-75-5): A Natural Monobactam for Gram-Negative Antibiotic Research and Procurement


Isosulfazecin (iSZ, CAS: 77900-75-5) is a naturally occurring monobactam (monocyclic β-lactam) antibiotic, first isolated from the acidophilic bacterium Pseudomonas mesoacidophila sp. nov. [1]. It serves as a foundational chemical scaffold within the monobactam class and is an epimeric isomer of sulfazecin, sharing the molecular formula C12H20N4O9S [2]. As a scientific standard, it is primarily utilized as a reference tool for studying β-lactam resistance mechanisms, investigating penicillin-binding protein (PBP) affinities, and exploring the structural determinants of monobactam activity, rather than as a therapeutic candidate [3].

Critical Differentiation of Isosulfazecin: Why a Generic Monobactam is Not a Valid Substitute for Procurement


Indiscriminate substitution among monobactams for research procurement is scientifically invalid due to profound differences in antimicrobial spectrum, beta-lactamase stability, and target affinity dictated by specific chemical features. While clinical monobactams like aztreonam, carumonam, and tigemonam are optimized for potent anti-pseudomonal or oral activity, isosulfazecin is characterized by a distinct profile of broad but weak intrinsic activity against wild-type bacteria [1]. Crucially, its value lies not in clinical potency but in its unique ability to exhibit potent activity against β-lactam hypersensitive mutants, a property that underpins its role as a specialized tool for probing cell wall synthesis and resistance mechanisms [2]. The genomic association of its biosynthetic pathway with that of the β-lactam potentiator bulgecin further distinguishes the producing strain as a unique source for specialized metabolite research [3].

Quantitative Procurement Evidence for Isosulfazecin (CAS 77900-75-5): A Comparator-Based Guide for Scientific Selection


Antipseudomonal Activity: Isosulfazecin vs. Clinical Monobactams

Isosulfazecin demonstrates a critical differentiation from clinical monobactams in its activity against Pseudomonas aeruginosa. It is effectively inactive (MIC > 100 µg/mL) , whereas clinical monobactams like carumonam and aztreonam exhibit clinically relevant potency, with carumonam showing an MIC90 of 12.5 µg/mL [1] and aztreonam showing an MIC of 6 µg/mL [2]. This stark contrast confirms isosulfazecin is not a clinical candidate but a valuable, low-activity reference standard for resistance studies.

Monobactam MIC Pseudomonas aeruginosa

Activity Against β-Lactam Hypersensitive Mutants: A Unique Isosulfazecin Property

A defining characteristic of isosulfazecin is its strong activity against bacterial mutants that are hypersensitive to β-lactam antibiotics. This is in sharp contrast to its weak activity against wild-type strains (MIC >100 µg/mL for P. aeruginosa) . This unique property is not commonly reported for the major clinical monobactams and points to a specific interaction with altered or essential penicillin-binding proteins (PBPs) in the mutant strains [1].

Mutant Hypersensitivity Penicillin-Binding Proteins β-Lactam

Isosulfazecin as a Unique Epimeric Isomer of Sulfazecin

Isosulfazecin is chemically defined as the epimeric isomer of sulfazecin [1]. While both share the same molecular formula (C12H20N4O9S) and are produced by Pseudomonas species, their distinct stereochemistry leads to notable differences in biological activity. Specifically, isosulfazecin's anti-gram-negative activity is reported to be weaker than that of sulfazecin [2]. This subtle but critical structural variation makes isosulfazecin essential for structure-activity relationship (SAR) studies.

Epimeric Isomer Monobactam Sulfazecin

Association with Bulgecin Biosynthesis: A Unique Genomic Feature

The producing organism, Pseudomonas mesoacidophila ATCC 31433 (reclassified as a member of the Burkholderia cepacia complex), is a unique biological resource as it co-produces isosulfazecin and the β-lactam-potentiating compound bulgecin [1]. Genomic analysis reveals that the biosynthetic pathways for both metabolites are linked [2]. Bulgecins are known to potentiate the activity of β-lactam antibiotics, including isosulfazecin [3]. This natural synergy is a distinctive feature not found in the clinical monobactam-producing strains.

Bulgecin Biosynthetic Gene Cluster Synergy

Gram-Positive Activity: Isosulfazecin vs. Tigemonam

Isosulfazecin's activity against Gram-positive bacteria is characterized as weak [1]. This contrasts with tigemonam, an oral monobactam, which demonstrates measurable, albeit moderate, activity against certain streptococci, with an MIC90 of 16 µg/mL for hemolytic streptococci groups A, B, and C [2]. This comparison further delineates isosulfazecin's role not as a broad-spectrum lead, but as a specific probe.

Monobactam Gram-Positive Streptococcus

Defined Research Applications for Isosulfazecin (CAS 77900-75-5) Based on Verifiable Evidence


Reference Standard for β-Lactam Hypersensitive Mutant Studies

Isosulfazecin serves as a critical research tool for investigating the mechanisms of β-lactam resistance in Gram-negative bacteria. Its unique property of potent activity against hypersensitive mutants, contrasted with weak activity against wild-type strains (e.g., MIC >100 µg/mL for P. aeruginosa), makes it an ideal probe for identifying and characterizing novel penicillin-binding protein (PBP) targets and mutations that confer resistance . This application is directly supported by its characterization in the primary literature [1].

Chemical Standard for Monobactam Structure-Activity Relationship (SAR) Studies

As the epimeric isomer of sulfazecin, isosulfazecin is an essential comparator for SAR studies. Research programs focused on designing new monobactam derivatives require both epimers to fully understand the impact of stereochemistry at the C-3 and C-4 positions on antimicrobial activity and β-lactamase stability [2]. Its weaker anti-gram-negative activity compared to sulfazecin provides a crucial data point for computational and medicinal chemistry efforts [3].

Negative Control in Antimicrobial Susceptibility Testing (AST)

Given its established high MIC values (>100 µg/mL) against common pathogens like Pseudomonas aeruginosa and Escherichia coli , isosulfazecin is a well-characterized negative control compound for AST assays and resistance surveillance studies. This allows researchers to validate assay conditions and differentiate between intrinsic and acquired resistance mechanisms to more potent monobactams like aztreonam and carumonam [4].

Research into Natural Product Synergy and Antibiotic Adjuvants

Isosulfazecin is co-produced with the β-lactam-potentiating compound bulgecin by its native strain, Pseudomonas mesoacidophila ATCC 31433 [5]. This natural co-occurrence, with the biosynthetic pathways linked [6], positions isosulfazecin as a key component in studies aimed at understanding and exploiting microbial synergies. Researchers can use isosulfazecin in combination with bulgecin or related lytic transglycosylase inhibitors to explore novel strategies for overcoming antibiotic resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Isosulfazecin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.